molecular formula C10H9Cl3N2O4 B14915470 (4Z)-1,1,1-trichloro-4-(hydroxyimino)-4-(4-nitrophenyl)butan-2-ol

(4Z)-1,1,1-trichloro-4-(hydroxyimino)-4-(4-nitrophenyl)butan-2-ol

Cat. No.: B14915470
M. Wt: 327.5 g/mol
InChI Key: OBKJLNDMUVMBKH-ZSOIEALJSA-N
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Description

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable hydroxybutanone derivative, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the oxime group through the reaction of the intermediate compound with hydroxylamine under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trichloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the trichloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)-1-butanone oxime
  • 4,4,4-Trichloro-3-hydroxy-1-(4-aminophenyl)-1-butanone oxime
  • 4,4,4-Trichloro-3-hydroxy-1-(4-chlorophenyl)-1-butanone oxime

Uniqueness

Compared to similar compounds, 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9Cl3N2O4

Molecular Weight

327.5 g/mol

IUPAC Name

(4Z)-1,1,1-trichloro-4-hydroxyimino-4-(4-nitrophenyl)butan-2-ol

InChI

InChI=1S/C10H9Cl3N2O4/c11-10(12,13)9(16)5-8(14-17)6-1-3-7(4-2-6)15(18)19/h1-4,9,16-17H,5H2/b14-8-

InChI Key

OBKJLNDMUVMBKH-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=NO)CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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